molecular formula C17H15ClFNO3 B2755167 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate CAS No. 757208-57-4

2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Cat. No.: B2755167
CAS No.: 757208-57-4
M. Wt: 335.76
InChI Key: CRLIUYMWPDDIQA-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate is an organic compound that features both fluorine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method starts with the preparation of 2-(4-chlorophenyl)acetic acid, which is then esterified to form the corresponding ester. The ester is then reacted with 2-((4-fluorobenzyl)amino)-2-oxoethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)amino)-2-oxoethyl 2-(4-fluorophenyl)acetate
  • 2-((4-bromobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate
  • 2-((4-methylbenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Uniqueness

2-((4-fluorobenzyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate is unique due to the presence of both fluorine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIUYMWPDDIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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